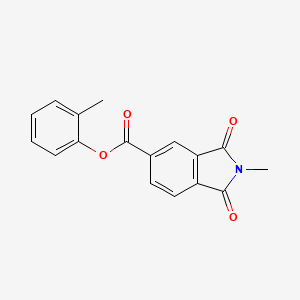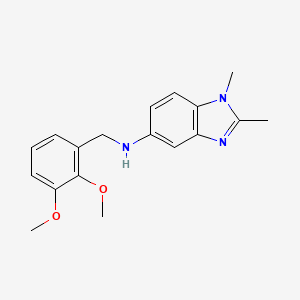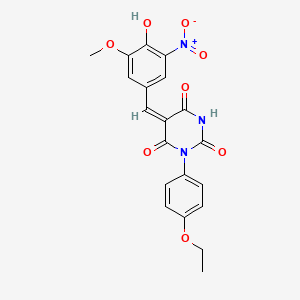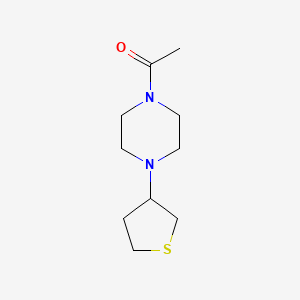
2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as N-phenyl-N-methyl-5-oxo-5H-benzo[b]carbazole-3-carboxamide or simply PMDC.
科学研究应用
2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate has been found to have various applications in scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a material for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). PMDC has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. Additionally, PMDC has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
作用机制
The mechanism of action of 2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed that PMDC exerts its effects through the inhibition of certain enzymes and signaling pathways involved in various cellular processes. For example, PMDC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PMDC has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, PMDC has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PMDC has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, PMDC has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of using 2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate in lab experiments is its high purity and stability. PMDC is relatively easy to synthesize and can be obtained in high yield and purity. Additionally, PMDC has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using PMDC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate. One potential direction is the development of PMDC-based materials for use in organic electronics. Another direction is the further exploration of PMDC's anti-cancer properties, including the identification of its molecular targets and the development of more potent derivatives. Additionally, the potential use of PMDC as a therapeutic agent for various diseases, including inflammation and oxidative stress-related disorders, warrants further investigation.
合成方法
The synthesis of 2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate involves the reaction of 2-methylphenyl isocyanate and 2-methyl-1,3-dioxo-5-isoindolinecarboxylic acid. The reaction is carried out in the presence of a catalyst, typically triethylamine, and an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity through a simple workup procedure.
属性
IUPAC Name |
(2-methylphenyl) 2-methyl-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-5-3-4-6-14(10)22-17(21)11-7-8-12-13(9-11)16(20)18(2)15(12)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUXZOZPPNLJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)

![N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5323405.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)

![N-(2-methoxy-5-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5323431.png)
![3-chloro-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}thiophene-2-carboxamide](/img/structure/B5323434.png)
![N-isopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5323439.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323446.png)
![1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)
![2-cyclohexyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323459.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5323473.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5323489.png)
